N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring fused with a chromene moiety, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-carbamothioylbenzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its fused pyrazole and chromene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-13-10-14(2)20-17(27)12-19(30-18(20)11-13)22(28)24-21-15(3)25(4)26(23(21)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28) |
InChI Key |
BCRMRAJXYAPURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
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